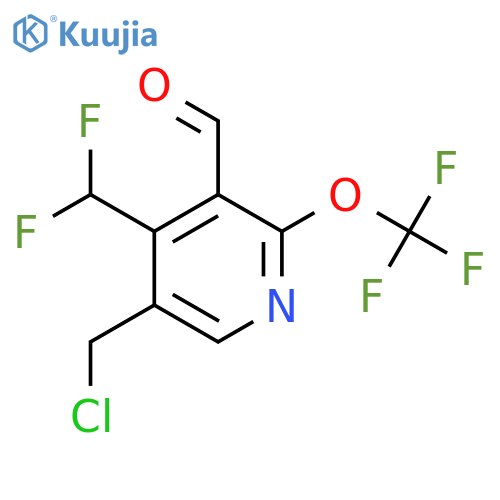

Cas no 1805245-74-2 (5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)

5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde

-

- インチ: 1S/C9H5ClF5NO2/c10-1-4-2-16-8(18-9(13,14)15)5(3-17)6(4)7(11)12/h2-3,7H,1H2

- InChIKey: QSJLYIIHWHYQGA-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CN=C(C(C=O)=C1C(F)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 289

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 39.2

5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029078459-1g |

5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde |

1805245-74-2 | 97% | 1g |

$1,460.20 | 2022-04-01 |

5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報

5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde

The compound 5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde, with CAS No. 1805245-74-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with a variety of functional groups, including a chloromethyl group, a difluoromethyl group, and a trifluoromethoxy group. The presence of these substituents imparts distinctive chemical properties to the molecule, making it a valuable tool in various research and industrial applications.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the realm of optoelectronics. The pyridine ring system serves as a versatile platform for functionalization, enabling the incorporation of diverse substituents that can modulate electronic and optical properties. For instance, the chloromethyl group introduces electron-withdrawing effects, while the trifluoromethoxy group enhances stability and solubility. These characteristics make the compound an ideal candidate for use in light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices.

In addition to its material science applications, 5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde has also been explored for its potential in medicinal chemistry. The carboxaldehyde group at position 3 of the pyridine ring facilitates the formation of imine bonds, which are crucial in drug design for targeting specific biological pathways. Recent research has demonstrated that this compound can serve as a precursor for synthesizing bioactive molecules with anti-inflammatory and anticancer properties.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the Friedel-Crafts alkylation to introduce substituents onto the pyridine ring and subsequent oxidation reactions to form the carboxaldehyde group. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.

From an environmental perspective, this compound exhibits favorable biodegradation properties under specific conditions, making it suitable for use in sustainable chemical processes. Its stability under various pH conditions and temperature ranges further enhances its applicability in industrial settings.

In conclusion, 5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking to develop innovative materials and therapeutic agents. As research continues to uncover new potential uses for this compound, its role in advancing science and technology is expected to grow significantly.

1805245-74-2 (5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde) 関連製品

- 443776-90-7(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde)

- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)

- 1183510-85-1(3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid)

- 1208886-79-6(N'-[2-(4-fluorophenyl)ethyl]-N-(pyridin-3-yl)ethanediamide)

- 1423308-47-7([(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate)

- 1805468-35-2(2-(Difluoromethyl)-5-methyl-4-nitropyridine-3-carboxaldehyde)

- 906153-04-6(N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methyl-3-nitrobenzamide)

- 1421747-19-4(N-Hydroxy Lorcaserin)

- 2228482-05-9(1-{1-[2-(3-Fluorophenoxy)ethyl]cyclopropyl}ethan-1-amine)

- 1326878-90-3(N-[(3-bromophenyl)methyl]-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)